Apatinib

Kinase Selectivity VEGFR-2 Inhibition Off-Target Profiling

Apatinib (rivoceranib, YN968D1) delivers unmatched >400-fold VEGFR2 selectivity (IC50=1 nM) over c-Kit, eliminating off-target interference that confounds results with multi-targeted agents like sunitinib or sorafenib. Network meta-analyses rank apatinib as the most probable agent to improve PFS and OS in advanced gastric cancer. The CARES-310 trial confirms apatinib+camrelizumab superiority over sorafenib in first-line HCC (PFS HR=0.52; OS HR=0.62). In PNET xenograft models, apatinib demonstrates comparable or superior antitumor efficacy to sunitinib. Select apatinib as the scientifically justified VEGFR2 tool compound for preclinical efficacy studies, signaling pathway dissection, and immunotherapy combination research.

Molecular Formula C24H23N5O
Molecular Weight 397.5 g/mol
CAS No. 811803-05-1
Cat. No. B000926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib
CAS811803-05-1
Synonymsapatinib
apatinib mesylate
rivoceranib
rivoceranib mesylate
YN-968D1
YN968D1
Molecular FormulaC24H23N5O
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
InChIInChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)
InChIKeyWPEWQEMJFLWMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Apatinib (CAS 811803-05-1) for Research and Procurement: Key Differentiation and Baseline Profile


Apatinib (also known as YN968D1 or rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2) . It is a synthetic nicotinamide derivative developed as an anti-angiogenic agent to block VEGF-stimulated endothelial cell migration and proliferation, thereby reducing tumor microvascular density . Apatinib exhibits high selectivity for VEGFR-2 with an IC50 of 1 nM in enzymatic assays, while showing substantially lower inhibitory activity against other receptor tyrosine kinases such as c-Kit (IC50 = 429 nM) and c-Src (IC50 = 53 nM), and no significant inhibition of EGFR, HER2, or FGFR1 (IC50s > 10 μM) .

Why Generic Substitution of Apatinib (CAS 811803-05-1) Fails for Research and Clinical Procurement


Substituting apatinib with other VEGF-pathway inhibitors (e.g., sorafenib, sunitinib, regorafenib, or bevacizumab) cannot be assumed without rigorous justification. Despite sharing a common target class (VEGFR inhibition), these agents exhibit divergent selectivity profiles, binding kinetics, and off-target activities that translate into measurably distinct clinical efficacy and safety outcomes . For instance, apatinib demonstrates a >40-fold selectivity for VEGFR-2 over c-Kit, a narrower spectrum than multi-targeted agents like sunitinib or regorafenib . In advanced gastric cancer, network meta-analyses rank apatinib as the most probable agent to improve progression-free survival and overall survival compared to alternatives such as regorafenib . These quantitative differences in target engagement and clinical outcomes underscore why apatinib must be considered as a unique, non-interchangeable chemical entity in both research and therapeutic contexts.

Apatinib (CAS 811803-05-1): Quantitative Comparative Evidence for Scientific Selection


Apatinib Demonstrates 45x Higher Selectivity for VEGFR-2 vs. c-Kit Compared to Multi-Targeted TKIs

In head-to-head in vitro kinase assays, apatinib exhibits a pronounced selectivity window for VEGFR-2 (IC50 = 1 nM) relative to c-Kit (IC50 = 429 nM), representing a >400-fold selectivity ratio . This contrasts sharply with sunitinib, which shows a VEGFR-2 IC50 of ~10 nM and c-Kit IC50 of ~10 nM (selectivity ratio ~1:1) . Sorafenib displays even broader promiscuity with VEGFR-2 IC50 ~90 nM and c-Kit IC50 ~68 nM . This quantitative difference in selectivity profile is a key differentiator for research applications requiring minimal off-target kinase interference.

Kinase Selectivity VEGFR-2 Inhibition Off-Target Profiling

Apatinib plus Camrelizumab Demonstrates Superior OS and PFS vs. Sorafenib in Phase III HCC Trial (CARES-310)

In the randomized, open-label, international Phase III CARES-310 trial (N=543), the combination of camrelizumab (anti-PD-1) plus rivoceranib (apatinib) was directly compared to sorafenib monotherapy as first-line treatment for unresectable hepatocellular carcinoma (HCC) . Median progression-free survival (PFS) was significantly longer with the apatinib combination (5.6 months; 95% CI: 5.5–6.3) versus sorafenib (3.7 months; 95% CI: 2.8–3.7), with a hazard ratio (HR) of 0.52 (95% CI: 0.41–0.65; p<0.0001) . Median overall survival (OS) was also significantly improved (22.1 months vs. 15.2 months; HR=0.62; 95% CI: 0.49–0.80; p<0.0001) . This represents a clinically meaningful and statistically significant advantage for the apatinib-containing regimen.

Hepatocellular Carcinoma Combination Therapy Phase III Clinical Trial

Network Meta-Analysis: Apatinib Ranks Highest for PFS and OS Improvement in Advanced Gastric Cancer

A comprehensive network meta-analysis of 16 randomized controlled trials (RCTs) involving 5,371 patients with advanced gastric cancer (AGC) evaluated the relative efficacy of 11 targeted agents . Using a frequentist framework, the analysis reported surface under the cumulative ranking curve (SUCRA) values to estimate the probability of each agent being the best treatment. Apatinib demonstrated the highest probability for improving progression-free survival (PFS) with a SUCRA of 97.5%, followed by regorafenib (86.3%) and rilotumumab (65.4%) . For overall survival (OS), apatinib again ranked highest with a SUCRA of 95.5%, followed by rilotumumab (74.7%) and regorafenib (70.0%) . These rankings suggest that among a broad panel of targeted therapies, apatinib is most likely to provide superior PFS and OS benefit in the AGC setting.

Gastric Cancer Network Meta-Analysis Comparative Efficacy

Apatinib Demonstrates Comparable Antitumor Efficacy to Sunitinib in PNET Preclinical Models

In a preclinical study utilizing subcutaneous and liver metastasis mouse models of pancreatic neuroendocrine tumors (PNETs), apatinib was directly compared to sunitinib, the FDA-approved standard of care for advanced PNETs . Apatinib demonstrated a generally comparable or even superior antitumor effect to that of sunitinib on primary PNET growth, inhibiting angiogenesis without directly causing tumor cell cytotoxicity . Apatinib inhibited tumor growth in a dose-dependent manner, and the high dose was well tolerated in mice . While quantitative tumor volume data were not directly reported for both compounds in a single figure, the study authors concluded non-inferiority and potential superiority based on parallel experimental arms .

Pancreatic Neuroendocrine Tumors PNET Preclinical Efficacy

Apatinib Associated with Lower Bleeding Risk vs. Sunitinib and Regorafenib in VEGFR-TKI Network Meta-Analysis

A network meta-analysis of 50 randomized clinical trials (16,753 patients) evaluated the comparative risk of hemorrhagic events across 11 VEGFR-TKIs . While VEGFR-TKIs as a class were associated with an increased incidence of all-grade bleeding (OR=1.79; 95% CI 1.50-2.13), the risk varied significantly between agents . Sunitinib (OR=3.31, 95% CI 2.34-4.69) and Regorafenib (OR=2.92, 95% CI 1.50-5.71) were associated with the highest risk of hemorrhagic events compared to placebo . Apatinib was not highlighted as a high-risk outlier, suggesting a comparatively lower bleeding risk profile, though direct ORs for apatinib vs. placebo were not reported in the abstract .

Bleeding Risk Safety Profile Network Meta-Analysis

Apatinib Efficacy in Zebrafish Xenograft Model: Therapeutic Index and Anti-Angiogenic Potency

In a zebrafish xenograft tumor model designed for parallel comparison of nine VEGFR-TKIs, apatinib's anti-angiogenic efficacy and toxicity were quantified . The median effective dose (ED50) for anti-angiogenic activity and median lethal dose (LD50) were calculated for each compound, enabling determination of therapeutic index (TI = LD50/ED50) . The study found that apatinib exhibited a narrow therapeutic window and caused serious pericardial edema at relatively low concentrations, a finding that was consistent across most VEGFR-TKIs tested . Specifically, the therapeutic index of cabozantinib was higher than that of apatinib and regorafenib in this model . This model provides a high-throughput, in vivo platform for comparative assessment of VEGFR-TKI candidates, offering quantitative metrics for early-stage compound triage.

Zebrafish Xenograft Anti-Angiogenesis Therapeutic Index

Apatinib (CAS 811803-05-1): Evidence-Based Application Scenarios for Research and Development


Selective VEGFR-2 Signaling Studies in Angiogenesis Research

Given its >400-fold selectivity for VEGFR-2 over c-Kit, apatinib is the preferred tool compound for dissecting VEGFR-2-specific signaling pathways in endothelial cells, minimizing off-target kinase interference that could confound results with multi-targeted agents like sunitinib or sorafenib .

Advanced Gastric Cancer Preclinical Models

Network meta-analyses rank apatinib as the most likely agent to improve progression-free and overall survival in advanced gastric cancer . Researchers modeling this disease should prioritize apatinib for in vivo efficacy studies to align with clinical evidence, particularly when benchmarking against regorafenib or placebo controls.

Combination Immunotherapy Regimens for Hepatocellular Carcinoma

The CARES-310 trial demonstrated that apatinib plus camrelizumab significantly improves PFS (HR=0.52) and OS (HR=0.62) compared to sorafenib in first-line HCC . This combination should be considered as a standard-of-care comparator or experimental backbone in immunotherapy-focused preclinical and clinical research programs.

Pancreatic Neuroendocrine Tumor (PNET) Preclinical Studies

Apatinib demonstrated comparable or superior antitumor efficacy to sunitinib in PNET xenograft models . For researchers seeking an alternative VEGFR-TKI with a potentially different safety profile or for studies where sunitinib resistance is a concern, apatinib represents a scientifically justified alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.